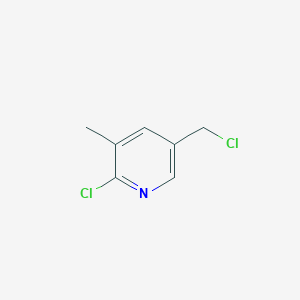

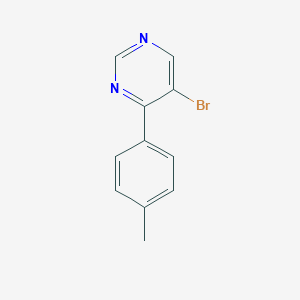

5-溴-4-(对甲苯基)嘧啶

描述

5-Bromo-4-(4-methylphenyl)pyrimidine is a chemical compound with the molecular formula C11H9BrN2 . It is a type of pyrimidine derivative, which are compounds that have been of great interest in the field of organic synthesis due to their various chemical and biological applications .

Synthesis Analysis

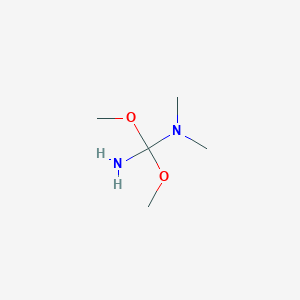

The synthesis of 5-Bromo-4-(4-methylphenyl)pyrimidine involves multi-step reactions starting from 5-bromo-2,4-dichloro pyrimidine . Pyrimidine compounds, including 5-Bromo-4-(4-methylphenyl)pyrimidine, have been synthesized through various methods, such as the cyclisation of β-formyl enamides using urea as a source of ammonia under microwave irradiation .Molecular Structure Analysis

The molecular structure of 5-Bromo-4-(4-methylphenyl)pyrimidine consists of a pyrimidine ring, which is a heterocyclic aromatic compound similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-membered ring .Chemical Reactions Analysis

5-Bromopyrimidine, a related compound, has been studied for its rapid nucleophilic displacement reactions with nucleophiles under microwave irradiation . It undergoes direct metallation with lithium diisopropylamide to yield 4-lithio-5-bromopyrimidine .Physical And Chemical Properties Analysis

The molecular weight of 5-Bromo-4-(4-methylphenyl)pyrimidine is 249.11 g/mol . Other physical and chemical properties such as boiling point, melting point, flash point, and density are not specified in the search results .科学研究应用

抗癌研究

“5-溴-4-(对甲苯基)嘧啶”是一种嘧啶衍生物 . 嘧啶衍生物因其在靶向多种癌症方面的潜力而成为越来越多的研究焦点 . 最近公布的数据表明,在合成衍生物中加入嘧啶环已导致了有效抗癌分子的开发 .

药物设计与发现

像“5-溴-4-(对甲苯基)嘧啶”这样的嘧啶杂环化合物已被用于药物设计和发现的替代治疗策略 . 这些化合物与其他杂环化合物结合后,产生了多种新型抗癌分子,解决了耐药性难题 .

病毒研究与检测

有迹象表明,“5-溴-4-(对甲苯基)嘧啶”可能被用于目前正在进行的针对引起 COVID-19 疾病的冠状病毒 SARS-CoV-2 的研究工作 . 然而,该化合物在病毒研究和检测中的确切作用和有效性并未明确说明 .

安全和危害

5-Bromo-4-(4-methylphenyl)pyrimidine can be harmful by inhalation, in contact with skin, and if swallowed . In case of exposure, it is recommended to move the victim into fresh air, give oxygen if breathing is difficult, give artificial respiration if not breathing, and consult a doctor immediately .

作用机制

Target of Action

Pyrimidine derivatives have been found to bind with high affinity to multiple receptors , suggesting that 5-Bromo-4-(p-tolyl)pyrimidine may also interact with various biological targets.

Mode of Action

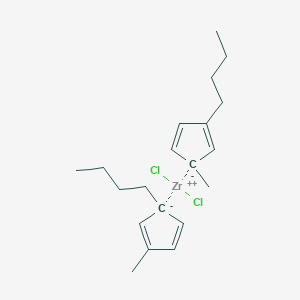

It’s known that pyrimidine derivatives participate in suzuki–miyaura (sm) coupling reactions . In these reactions, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form a new Pd–C bond. Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Biochemical Pathways

Given the involvement of pyrimidine derivatives in sm coupling reactions , it’s plausible that this compound may influence pathways related to carbon-carbon bond formation.

Result of Action

Pyrimidine derivatives have been associated with a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Action Environment

The stability and reactivity of similar compounds can be influenced by factors such as temperature, ph, and the presence of other chemical species .

属性

IUPAC Name |

5-bromo-4-(4-methylphenyl)pyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9BrN2/c1-8-2-4-9(5-3-8)11-10(12)6-13-7-14-11/h2-7H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZVXXEMMIVLDQAH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=NC=NC=C2Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10602312 | |

| Record name | 5-Bromo-4-(4-methylphenyl)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10602312 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

249.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

149323-50-2 | |

| Record name | 5-Bromo-4-(4-methylphenyl)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10602312 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

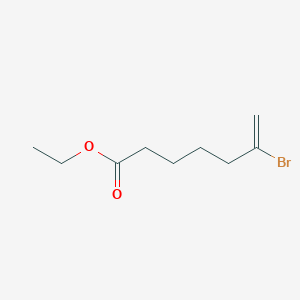

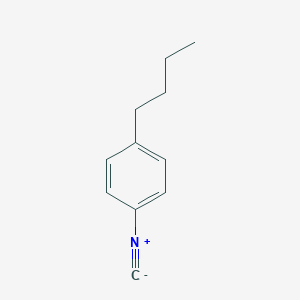

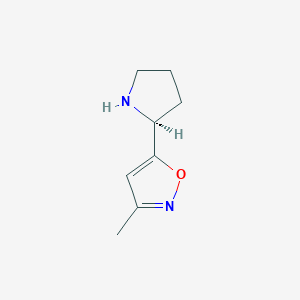

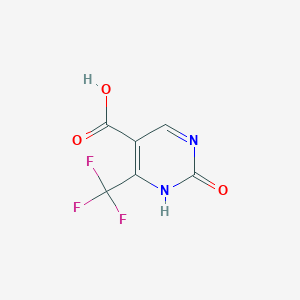

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-(Trifluoromethyl)imidazo[2,1-b][1,3]benzothiazole-2-carboxylic acid](/img/structure/B116296.png)